1-(4-Fluorophenyl)-3-quinolin-3-ylurea
Description
1-(4-Fluorophenyl)-3-quinolin-3-ylurea is a synthetic urea derivative characterized by a quinoline core linked to a 4-fluorophenyl group via a urea bridge. Its design leverages the electron-withdrawing fluorine atom, which often improves metabolic stability and target binding affinity in medicinal chemistry .
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-quinolin-3-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O/c17-12-5-7-13(8-6-12)19-16(21)20-14-9-11-3-1-2-4-15(11)18-10-14/h1-10H,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKISDWFGUWLCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-quinolin-3-ylurea typically involves the reaction of 4-fluoroaniline with quinoline-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with an isocyanate to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-quinolin-3-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-quinolin-3-ylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The quinoline ring and fluorophenyl group contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(4-fluorophenyl)-3-quinolin-3-ylurea with compounds sharing key structural features, such as fluorophenyl substituents, heterocyclic cores, or urea/amide linkages.
Table 1: Structural and Activity Comparison
Key Findings
Electron-Withdrawing Substituents and Activity The 4-fluorophenyl group is a common feature in compounds like ezetimibe and chalcone derivatives (e.g., 2j), where it enhances metabolic stability and binding interactions. In ezetimibe, the fluorine improves selectivity for the cholesterol transporter NPC1L1 . For chalcones, fluorination at the para position of ring B correlates with lower IC₅₀ values (e.g., 2j vs. methoxy-substituted 2p) . In this compound, the fluorine likely stabilizes the urea moiety and enhances interactions with hydrophobic enzyme pockets, though activity data are lacking.
Heterocyclic Core Influence Quinoline-based compounds (e.g., the target urea derivative) exhibit planar aromatic systems that facilitate intercalation or kinase inhibition. In contrast, ezetimibe’s β-lactam ring enables covalent interactions with biological targets . Triazole-thiazole hybrids (e.g., Compound 4) show structural rigidity due to fused heterocycles, but their biological profiles remain uncharacterized .
Urea vs. Amide Linkages
- Urea derivatives generally exhibit stronger hydrogen-bonding capacity compared to amides, which may improve target engagement. For example, urea-based kinase inhibitors often outperform amide analogs in binding affinity.
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